molecular formula C27H49NO B14215585 N,N-Diheptyl-3-(heptyloxy)aniline CAS No. 547741-41-3

N,N-Diheptyl-3-(heptyloxy)aniline

Cat. No.: B14215585
CAS No.: 547741-41-3
M. Wt: 403.7 g/mol
InChI Key: MPFCOHBWDCXQBK-UHFFFAOYSA-N
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Description

N,N-Diheptyl-3-(heptyloxy)aniline is a tertiary aniline derivative characterized by three heptyl substituents: two on the nitrogen atom (N,N-diheptyl) and one as a heptyloxy group at the meta position of the benzene ring.

Properties

CAS No.

547741-41-3

Molecular Formula

C27H49NO

Molecular Weight

403.7 g/mol

IUPAC Name

3-heptoxy-N,N-diheptylaniline

InChI

InChI=1S/C27H49NO/c1-4-7-10-13-16-22-28(23-17-14-11-8-5-2)26-20-19-21-27(25-26)29-24-18-15-12-9-6-3/h19-21,25H,4-18,22-24H2,1-3H3

InChI Key

MPFCOHBWDCXQBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN(CCCCCCC)C1=CC(=CC=C1)OCCCCCCC

Origin of Product

United States

Mechanism of Action

The mechanism of action of N,N-Diheptyl-3-(heptyloxy)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Alkoxy and Alkylamine Substituents

a) N-[2-(2-Ethoxyethoxy)benzyl]-3-(heptyloxy)aniline ()
  • Molecular Formula: C₂₄H₃₅NO₃
  • Key Differences :
    • Substituents on the nitrogen: A benzyl group modified with a 2-ethoxyethoxy chain replaces the diheptyl groups.
    • Functional Impact: The ethoxyethoxy group introduces polarity and hydrogen-bonding capacity, contrasting with the purely hydrophobic diheptyl chains in the target compound.
    • Applications : Likely used as an intermediate in synthesizing surfactants or liquid crystals due to its amphiphilic structure.
b) N-[4-(Heptyloxy)benzyl]-3-(phenethyloxy)aniline ()
  • Molecular Formula: C₂₈H₃₅NO₂
  • Key Differences: Nitrogen substituent: A benzyl group with a phenethyloxy chain instead of diheptyl groups. Safety Notes: Requires stringent handling protocols (e.g., gloves, masks) due to intermediate toxicity .

Pharmacologically Relevant Derivatives

a) 3-Alkoxy-4-(4-(heptyloxy)phenyl)-4H-1,2,4-triazole ()
  • Key Features :
    • A triazole ring replaces the aniline core, with heptyloxy groups retained.
    • Biological Activity : Exhibits anticonvulsant properties attributed to the rotatable triazole ring enhancing receptor affinity .
b) N,N-Diethyl-3-[2-(4-piperidinyl)ethoxy]aniline hydrochloride ()
  • Key Features :
    • Piperidinyl and ethoxy groups introduce basicity and water solubility via the hydrochloride salt.
    • Applications : Likely explored for CNS-targeting drugs due to the piperidine moiety.
  • Contrast : The diheptyl chains in the target compound would drastically reduce water solubility, limiting its utility in aqueous biological systems.
a) Molecular Weight and Lipophilicity
  • N,N-Diheptyl-3-(heptyloxy)aniline: Estimated molecular weight ~439 g/mol (C₂₇H₄₇NO).
  • Analogues :
    • (385.5 g/mol) and (418.5 g/mol) have lower molecular weights due to shorter or aromatic substituents.
  • LogP : The diheptyl chains likely increase LogP significantly (>8), surpassing analogs like N-(2-ethoxybenzyl)-3-(2-ethoxyethoxy)aniline (LogP ~3.5, inferred from ).

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